molecular formula C14H19BrN2O2 B4112974 1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine

1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine

Cat. No. B4112974
M. Wt: 327.22 g/mol
InChI Key: CMENNKWCUOBAJT-UHFFFAOYSA-N
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Description

1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine, also known as BPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPM is a piperazine derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine exerts its effects by modulating the activity of GABA(A) receptors, which are ligand-gated ion channels that are involved in the regulation of neuronal excitability. 1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine binds to a specific site on the receptor and enhances the activity of the receptor, leading to an increase in the inhibitory neurotransmitter GABA. This results in the inhibition of neuronal activity, leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects:
1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine has several advantages for lab experiments, including its high purity and high yield, as well as its well-characterized mechanism of action. However, 1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine has some limitations, including its relatively low solubility in water and its potential to interact with other receptors and enzymes, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for the study of 1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine, including the development of more potent and selective modulators of GABA(A) receptors, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential applications in the treatment of neurological and psychiatric disorders. Additionally, 1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine may have applications in the development of novel anticancer drugs, either as a lead compound or as a scaffold for drug discovery.

Scientific Research Applications

1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine has been shown to modulate the activity of GABA(A) receptors, which are involved in the regulation of anxiety and sleep. In cancer research, 1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, 1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine has been used as a scaffold for the development of novel drugs with improved pharmacological properties.

properties

IUPAC Name

2-(4-bromophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-11(19-13-5-3-12(15)4-6-13)14(18)17-9-7-16(2)8-10-17/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMENNKWCUOBAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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